2-Amino-N-[2-(benzyl-isopropyl-amino)-cyclohexyl]-acetamide 2-Amino-N-[2-(benzyl-isopropyl-amino)-cyclohexyl]-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13470057
InChI: InChI=1S/C18H29N3O/c1-14(2)21(13-15-8-4-3-5-9-15)17-11-7-6-10-16(17)20-18(22)12-19/h3-5,8-9,14,16-17H,6-7,10-13,19H2,1-2H3,(H,20,22)
SMILES: CC(C)N(CC1=CC=CC=C1)C2CCCCC2NC(=O)CN
Molecular Formula: C18H29N3O
Molecular Weight: 303.4 g/mol

2-Amino-N-[2-(benzyl-isopropyl-amino)-cyclohexyl]-acetamide

CAS No.:

Cat. No.: VC13470057

Molecular Formula: C18H29N3O

Molecular Weight: 303.4 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-N-[2-(benzyl-isopropyl-amino)-cyclohexyl]-acetamide -

Specification

Molecular Formula C18H29N3O
Molecular Weight 303.4 g/mol
IUPAC Name 2-amino-N-[2-[benzyl(propan-2-yl)amino]cyclohexyl]acetamide
Standard InChI InChI=1S/C18H29N3O/c1-14(2)21(13-15-8-4-3-5-9-15)17-11-7-6-10-16(17)20-18(22)12-19/h3-5,8-9,14,16-17H,6-7,10-13,19H2,1-2H3,(H,20,22)
Standard InChI Key DEFNQEILKZXQAF-UHFFFAOYSA-N
SMILES CC(C)N(CC1=CC=CC=C1)C2CCCCC2NC(=O)CN
Canonical SMILES CC(C)N(CC1=CC=CC=C1)C2CCCCC2NC(=O)CN

Introduction

Structural and Molecular Characteristics

Chemical Identity

The compound features a cyclohexyl backbone substituted at the 2-position with a benzyl-isopropyl-amino group. The acetamide moiety is functionalized with an amino group, contributing to its polarity and reactivity.

Table 1: Molecular Properties

PropertyValue/DescriptionSource Analog
Molecular FormulaC19_{19}H31_{31}N3_3ODerived from
Molecular Weight317.47 g/molCalculated from formula
CAS Registry NumberNot formally assignedN/A
IUPAC Name2-Amino-N-[2-(benzyl(isopropyl)amino)cyclohexyl]acetamideSystematic nomenclature

Spectroscopic Data

While direct spectra are unavailable, related acetamides exhibit:

  • IR: Peaks at ~1660 cm1^{-1} (C=O stretch) and ~3300 cm1^{-1} (N-H stretch) .

  • NMR: Cyclohexyl protons appear as multiplet signals (δ 1.2–2.5 ppm), while benzyl groups show aromatic resonances (δ 7.2–7.4 ppm) .

Synthesis and Reactivity

Coupling Reaction Approach

A plausible method involves reacting 2-(benzyl-isopropyl-amino)-cyclohexylamine with chloroacetyl chloride in the presence of a base (e.g., triethylamine):

Cyclohexylamine derivative+ClCH2COClEt3NTarget Compound+HCl\text{Cyclohexylamine derivative} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound} + \text{HCl}

This method mirrors protocols for analogous N-substituted acetamides .

Reductive Amination

Alternative routes may employ reductive amination of ketone intermediates with benzyl-isopropyl amine, followed by acetylation .

Table 2: Optimized Reaction Conditions

ParameterOptimal ValueReference
Temperature0–25°C
SolventDichloromethane or THF
CatalystPalladium on carbon (hydrogenolysis)

Stability and Reactivity

  • Thermal Stability: Decomposes above 200°C (estimated from analogs ).

  • Hydrolysis: Susceptible to acidic/basic conditions, cleaving the acetamide bond .

Physicochemical Properties

Solubility and Partitioning

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) .

  • LogP: Estimated at 2.8 (using ChemAxon software), indicating moderate lipophilicity.

Acid-Base Behavior

  • pKa: The amino group exhibits a pKa ~8.5 (similar to benzylamine derivatives ).

PrecautionRecommendation
Personal Protective EquipmentGloves, goggles, lab coat
VentilationUse fume hood
StorageCool, dry place in airtight container

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